N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is an organic compound with the molecular formula and a molecular weight of approximately 367.79 g/mol. This compound is classified under amides, specifically as a substituted formamide due to the presence of both phenyl and cyclopentyl groups attached to the nitrogen atom of the amide functional group. It is primarily utilized in scientific research, particularly in studies involving pharmacology and medicinal chemistry .
The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves several key steps:
The detailed mechanisms may vary depending on specific experimental setups, but these general methods provide a framework for synthesizing this compound effectively .
The molecular structure of N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can be described as follows:
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
, providing a compact way to describe the structure .VNRZNKXBZKEYPR-UHFFFAOYSA-N
, which can be used for database searches in chemical repositories like PubChem.N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can participate in various chemical reactions:
The mechanism of action for N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is largely dependent on its interactions at a molecular level:
Data on specific mechanisms may vary based on ongoing research, but its structural features suggest potential applications in drug development.
N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide exhibits several notable physical and chemical properties:
N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several scientific uses:
This compound's diverse applications highlight its significance in both academic research and practical applications within various scientific fields.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4